6-Amino-5-methyl-1,4-dihydropyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” involves a three-component Biginelli reaction . This reaction involves the combination of an aldehyde, a β-ketoester, and urea . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .
Molecular Structure Analysis
The molecular structure of “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” is represented by the InChI code 1S/C5H7N3O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9)
. The molecular weight of this compound is 125.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” include a melting point of 240-242°C . It is a powder at room temperature .
Scientific Research Applications
Application Summary
“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the synthesis of antiviral agents . Specifically, it has been used in the creation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Results or Outcomes
In the tests conducted, one of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L. It also had the highest selectivity index (SI) value of 17.1 against the CoxB3 virus .
Green Synthesis of Dihydropyrimidinone Analogs
Application Summary
“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the green synthesis of new dihydropyrimidinone analogs . This process is efficient, cost-effective, and recyclable .
Methods of Application
The methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .
Results or Outcomes
All the derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines viz. colon (Colo-205), prostate (PC-3), leukemia (THP-1) and lung (A549) to check their effect on percentage growth . Of the synthesized analogs, 16a showed the best activity with IC50 of 7.1 ± 0.8, 13.1 ± 1.4, 13.8 ± 0.9 and 14.7 ± 1.1 μM against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines, respectively .
Synthesis of Antiviral Agents
Application Summary
“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the synthesis of novel antiviral agents . Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
Results or Outcomes
The synthesized compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin . Further modification of these amines could potentially lead to more effective antiviral therapeutics .
Template for Silver Nanofibers or Silver Nanosheets
Application Summary
“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the creation of silver nanofibers or silver nanosheets . The UPy-Asp aggregates can be repeatedly transformed between nanowires and nanosheets by changing the pH .
Results or Outcomes
The synthesized nanomaterials can be used as templates for silver nanofibers or silver nanosheets .
Synthesis of Pyrano[2,3-c]pyrazoles
Application Summary
“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .
Methods of Application
The methodology involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile and hydrazine hydrate at 80 °C under solvent-free conditions .
Results or Outcomes
Corrosion Inhibition
Application Summary
“6-Amino-5-methyl-1,4-dihydropyrimidin-4-one” has been used as a corrosion inhibitor .
Results or Outcomes
The synthesized compounds showed inhibitory activity against corrosion .
Safety And Hazards
properties
IUPAC Name |
4-amino-5-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUKYQBTLDFRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-methyl-1,4-dihydropyrimidin-4-one | |
CAS RN |
53557-50-9 | |
Record name | 6-amino-5-methyl-1,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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